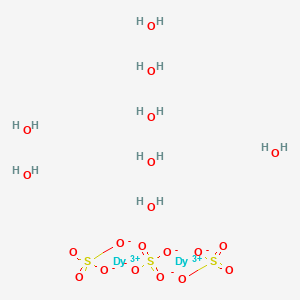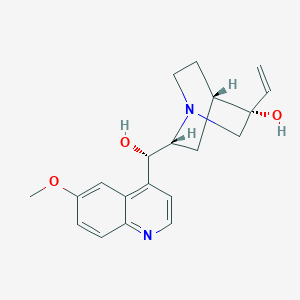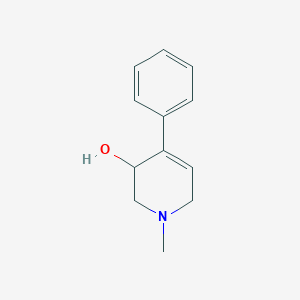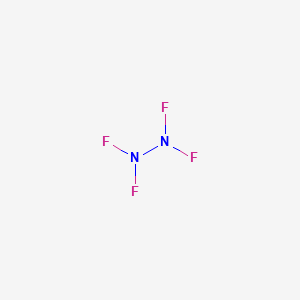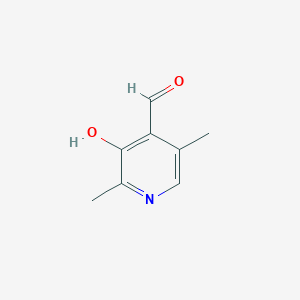
5-Deoxypyridoxal
説明
5-Deoxypyridoxal is a derivative of vitamin B6 and is involved in the biosynthesis of pyridoxal 5'-phosphate (PLP), which is an active form of vitamin B6. PLP serves as a cofactor in various enzymatic reactions. The biosynthesis of PLP can occur through two pathways: the deoxyxylulose 5-phosphate-dependent pathway and the deoxyxylulose 5-phosphate-independent pathway. The former pathway involves the conversion of 1-deoxy-D-xylulose (dXP) into PLP, which is essential for the synthesis of vitamin B6 vitamers .
Synthesis Analysis
The synthesis of compounds related to 5-Deoxypyridoxal, such as 1-deoxy-D-xylulose and its 5-phosphate derivative, has been achieved from commercially available precursors. For instance, (-)-2,3-O-isopropylidene-D-threitol was used as a starting material to synthesize 1-deoxy-D-xylulose in a multi-step process with an overall yield of 69%. The corresponding 5-phosphate was obtained through additional steps involving protection, deprotection, and treatment with various reagents to achieve a 58% overall yield .
Molecular Structure Analysis
The molecular structure of enzymes involved in the synthesis of PLP, such as pyridoxine 5'-phosphate synthase (PdxJ), has been elucidated through crystallography. The enzyme's structure in complex with dXP revealed distinct binding sites and different binding states, which are crucial for understanding the enzyme's function and the synthesis of PLP. These structural insights provide a basis for understanding the molecular interactions and conformational changes that facilitate the conversion of substrates into vitamin B6 vitamers .
Chemical Reactions Analysis
The reaction mechanism of PLP synthase, which is involved in the synthesis of PLP, has been studied extensively. The enzyme exhibits a polymorphic synthetic ability, carrying out a complex set of reactions including isomerization, imine formation, ammonia addition, aldol-type condensation, cyclization, and aromatization. These reactions convert C3 and C5 precursors into PLP. The study of the reaction mechanism has revealed key features along the catalytic path, such as the preference for ribose 5-phosphate as the C5 substrate and the identification of a covalent reaction intermediate that primes the enzyme for the acceptance of the triose sugar, leading to the formation of the pyridine ring .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of 5-Deoxypyridoxal, they do provide insights into the properties of related compounds and their intermediates. For example, the synthesis of 1-deoxy-D-xylulose and its phosphate derivative involves understanding the reactivity and stability of these compounds during the synthesis process. Additionally, the crystal structure of PdxJ in complex with dXP provides information on the stability and binding properties of the enzyme-substrate complex, which are essential for the enzymatic synthesis of PLP .
科学的研究の応用
1. Potential Anti-Sickling Agent
5-Deoxypyridoxal has been found to react specifically with the terminal amino groups of the alpha chains of hemoglobin. This reaction increases the oxygen affinity of hemoglobin in both normal and sickle red cells as well as in whole blood. Consequently, the proportion of deoxyhemoglobin, which is responsible for sickling in sickle cell disease, is decreased at venous oxygen tensions. This reduction in sickle cell count suggests the potential of 5-Deoxypyridoxal as an anti-sickling agent (Benesch, Benesch, Edalji, & Suzuki, 1977).
2. Interaction with Steroid Receptors
5-Deoxypyridoxal has been shown to interact with dexamethasone receptors in HeLa S3 cytoplasmic glucocorticoid receptor complexes. This interaction suggests a low-affinity but specific effect of 5-Deoxypyridoxal on the receptor, influencing the binding and dissociation rate of dexamethasone from the receptor. This finding highlights a potential role for 5-Deoxypyridoxal in understanding steroid receptor structure and function (O'Brien & Cidlowski, 1982).
3. Catalysis of Peptide Bond Formation
Research demonstrates that 5-Deoxypyridoxal, in the presence of Cu2+ ions, can catalyze the formation of peptide bonds under mild conditions. This represents a previously undescribed reaction type for vitamin B6 and its analogs and suggests potential applications in biochemical synthesis and understanding vitamin B6 catalysis (Blum, Cunningham, & Thanassi, 1976).
4. Specificity in Vitamin B6 Catalysis
In studies of vitamin B6 model systems, 5-Deoxypyridoxal has been used to understand reaction specificity. The presence of metal ions like Zn2+ and Cu2+ affects the reaction of 5-Deoxypyridoxal, leading to the formation of specific products. This underscores its role in probing the reaction selectivity in vitamin B6 catalysis (Blum & Thanassi, 1977).
特性
IUPAC Name |
3-hydroxy-2,5-dimethylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-3-9-6(2)8(11)7(5)4-10/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIPVHKLPDELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171672 | |
| Record name | 5-Deoxypyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deoxypyridoxal | |
CAS RN |
1849-49-6 | |
| Record name | 5-Deoxypyridoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001849496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Deoxypyridoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Deoxypyridoxal | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG9ZA4DZU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



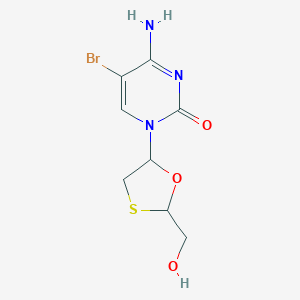
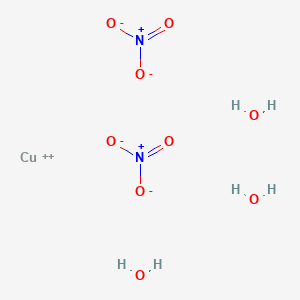
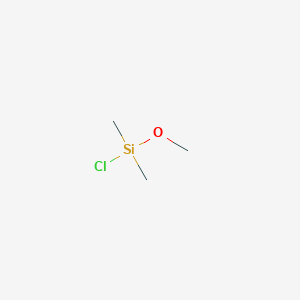

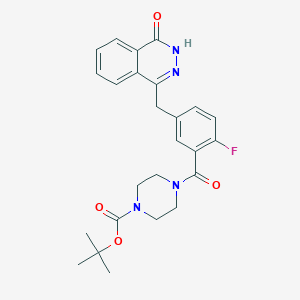
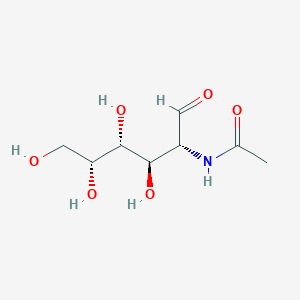
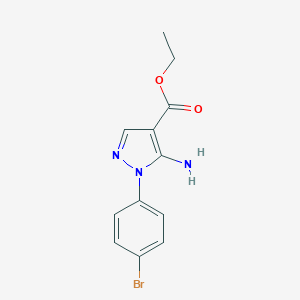

![Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate](/img/structure/B154571.png)
